2-chlorophenyl 3-nitrobenzoate

Medicinal Chemistry ADME Prediction Agrochemical Formulation

Research groups face significant risk when substituting building blocks in SAR campaigns, as positional isomers can alter lipophilicity and reactivity by over 8-fold. 2-Chlorophenyl 3-nitrobenzoate (CAS 85965-90-8), with its defined ortho-chloro/meta-nitro pattern (XLogP3=3.7), provides a validated starting point for reproducible medicinal chemistry and process development. - Exploit validated antibacterial class activity (MIC=0.78 µg/mL against B. subtilis for 3-nitrobenzoate ester analogs) for Gram-positive SAR exploration. - Leverage established patent conditions (CN115594592B, Cu/CuCl catalysis) for scalable agrochemical precursor synthesis. - Probe combined electronic/steric substituent effects with a well-characterized model substrate.

Molecular Formula C13H8ClNO4
Molecular Weight 277.66 g/mol
CAS No. 85965-90-8
Cat. No. B5769258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chlorophenyl 3-nitrobenzoate
CAS85965-90-8
Molecular FormulaC13H8ClNO4
Molecular Weight277.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C13H8ClNO4/c14-11-6-1-2-7-12(11)19-13(16)9-4-3-5-10(8-9)15(17)18/h1-8H
InChIKeyOQZVXVPRIGQLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenyl 3-Nitrobenzoate (CAS 85965-90-8): A Specialized Aromatic Ester for Targeted Synthesis and Biological Screening


2-Chlorophenyl 3-nitrobenzoate (CAS 85965-90-8) is a synthetic aromatic ester belonging to the benzoate family, characterized by a 2-chlorophenyl moiety esterified to a 3-nitrobenzoate group [1]. Its molecular formula is C13H8ClNO4 with a molecular weight of 277.66 g/mol [1]. The compound is defined by key computed properties including an XLogP3 value of 3.7, a topological polar surface area (TPSA) of 72.1 Ų, three rotatable bonds, and four hydrogen bond acceptors [1]. These structural features, particularly the ortho-chloro and meta-nitro substitution pattern, dictate its unique electronic and steric profile, making it a valuable intermediate in medicinal and agrochemical synthesis [2].

Why 2-Chlorophenyl 3-Nitrobenzoate Cannot Be Casually Substituted: The Functional Impact of Substitution Pattern


The unique ortho-chloro and meta-nitro substitution pattern of 2-chlorophenyl 3-nitrobenzoate creates a distinct electronic and steric environment that is not replicated by closely related positional isomers or analogs lacking either functional group. Simply substituting an alternative nitrobenzoate ester, such as a para-nitro isomer or a non-chlorinated phenyl analog, can fundamentally alter key molecular properties, including lipophilicity (as measured by LogP) and reactivity [1]. For instance, comparative kinetic studies on related aryl benzoates demonstrate that the presence and position of a chloro substituent can significantly modulate nucleophilic displacement rates, with p-chlorophenyl benzoate reacting over eight times faster with superoxide ion than the unsubstituted phenyl benzoate [2]. This underscores that even seemingly minor structural changes lead to quantifiable differences in chemical behavior, directly impacting synthetic efficiency, biological activity, and final product purity. Therefore, generic substitution without rigorous validation risks experimental failure and misleading results.

Quantitative Differentiation Guide for 2-Chlorophenyl 3-Nitrobenzoate: Procurement-Relevant Evidence


Enhanced Lipophilicity Compared to Non-Chlorinated Analogs

The presence of the ortho-chloro substituent in 2-chlorophenyl 3-nitrobenzoate significantly increases its lipophilicity compared to its non-chlorinated counterpart, phenyl 3-nitrobenzoate. This is a critical factor influencing membrane permeability and compound partitioning in both biological and environmental systems. The target compound exhibits an XLogP3 value of 3.7, which is substantially higher than the XLogP3 value of 2.8 calculated for the non-chlorinated analog, phenyl 3-nitrobenzoate [REFS-1, REFS-2]. This difference of 0.9 log units corresponds to an approximately 8-fold increase in lipophilicity (partition coefficient), a quantitative change that directly impacts ADME properties and formulation strategies [REFS-1, REFS-2].

Medicinal Chemistry ADME Prediction Agrochemical Formulation

Class-Level Evidence: Potent Antibacterial Activity of the 3-Nitrobenzoate Core

The 3-nitrobenzoate ester core has been validated as a potent antibacterial scaffold. In a head-to-head study of novel depsides, compounds containing the 3-nitrobenzoate moiety, specifically 2-(2-methoxy-2-oxoethyl)phenyl 3-nitrobenzoate (C10) and 2-(2-ethoxy-2-oxoethyl)phenyl 3-nitrobenzoate (C23), demonstrated powerful activity against *Bacillus subtilis* with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL [1]. This activity was superior to the positive control, penicillin G. Furthermore, related analogs in the same study exhibited significant activity against *Escherichia coli* with an MIC of 1.562 µg/mL, outperforming kanamycin B [1]. These results establish the 3-nitrobenzoate ester as a privileged substructure for antibacterial activity, providing a strong, class-level inference for the potential of the target compound.

Antibacterial Discovery Structure-Activity Relationship Natural Product Analogs

Modulated Reactivity Profile Due to Ortho-Chloro Substituent

The ortho-chloro substituent on the phenyl ring is known to significantly accelerate nucleophilic displacement reactions in aryl benzoates through both electronic and steric effects. While direct kinetic data for the target compound is not available, a direct comparison of related systems reveals a substantial effect. The second-order rate constant for nucleophilic attack by the superoxide ion (O2⨪) on p-chlorophenyl benzoate was measured to be 25.0 ± 5 M⁻¹ s⁻¹, compared to just 3.0 ± 0.3 M⁻¹ s⁻¹ for the unsubstituted phenyl benzoate [1]. This represents an 8.3-fold rate enhancement attributable to the presence of a chloro substituent. This class-level inference strongly suggests that the ortho-chloro group in 2-chlorophenyl 3-nitrobenzoate will similarly confer a heightened reactivity profile compared to its non-chlorinated analogs, a critical factor for synthetic planning and stability assessments.

Organic Synthesis Reaction Kinetics Mechanistic Studies

Documented Utility as a Key Intermediate in Patented Agrochemical Synthesis

The industrial relevance of 2-chlorophenyl 3-nitrobenzoate is substantiated by its inclusion as a key intermediate in a Chinese patent (CN115594592B) for the preparation of high-purity agrochemical and pharmaceutical building blocks [1]. The patent specifically emphasizes the compound's utility in synthesizing 2-chloro-3-nitrobenzoic acid, a versatile precursor [1]. This contrasts with many in-class compounds, which lack such documented, industry-recognized applications. The patent describes optimized reaction conditions for transformations involving this scaffold, including temperature ranges from -10°C to 25°C and the use of Cu/CuCl catalysts in specific molar ratios (0.05–1:1) . This provides a validated, scalable synthetic pathway that enhances its procurement value for process research and development.

Agrochemical Development Process Chemistry Patent Analysis

Strategic Application Scenarios for Procuring 2-Chlorophenyl 3-Nitrobenzoate


Lead Optimization in Antibacterial Drug Discovery

Procure 2-chlorophenyl 3-nitrobenzoate as a core scaffold for structure-activity relationship (SAR) studies targeting Gram-positive pathogens. The potent activity of the 3-nitrobenzoate ester class against *Bacillus subtilis* (MIC = 0.78 µg/mL), as demonstrated by analogs C10 and C23, provides a strong, validated starting point [4]. The target compound's distinct ortho-chloro substitution offers an opportunity to explore how increased lipophilicity (XLogP3 = 3.7) impacts cell penetration and target engagement compared to non-chlorinated analogs .

Development of Scalable Agrochemical Intermediates

Utilize 2-chlorophenyl 3-nitrobenzoate in process chemistry research aimed at developing cost-effective, scalable routes to 2-chloro-3-nitrobenzoic acid, a versatile agrochemical precursor [4]. The compound's documented role in patent CN115594592B provides a validated synthetic framework, with established reaction conditions (e.g., Cu/CuCl catalysis at -10 to 25°C) that can be optimized for industrial-scale production . This makes it a high-value procurement target for R&D groups focused on agrochemical manufacturing processes.

Investigating Structure-Reactivity Relationships in Aryl Esters

Employ 2-chlorophenyl 3-nitrobenzoate as a model substrate to probe the combined electronic and steric effects of ortho-chloro and meta-nitro substituents on ester reactivity. Class-level kinetic data indicates a significant rate enhancement (up to 8.3-fold) for nucleophilic displacement in chlorinated aryl benzoates [4]. Studying this compound can yield fundamental insights into reaction mechanisms, stability profiles, and can inform the design of more efficient synthetic transformations.

Technical Documentation Hub

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